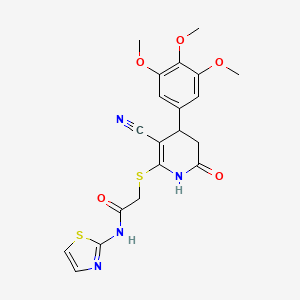

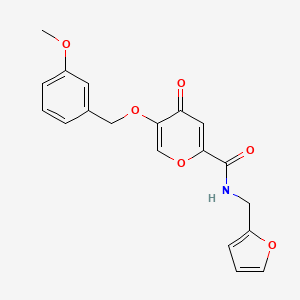

![molecular formula C12H24N2O3 B2801404 叔丁基 N-[[2S,4S)-4-(甲氧基甲基)吡咯烷-2-基]甲基]碳酸酯 CAS No. 2580102-25-4](/img/structure/B2801404.png)

叔丁基 N-[[2S,4S)-4-(甲氧基甲基)吡咯烷-2-基]甲基]碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate” is a chemical compound. It is related to “tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate” which has a CAS Number of 1207853-51-7 . The compound is also related to “tert-Butyl carbamate” which has a CAS Number of 4248-19-5 .

Synthesis Analysis

The synthesis of related compounds such as “tert-Butyl carbamate” has been investigated in the context of palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .Molecular Structure Analysis

The molecular structure of the related compound “tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate” is represented by the linear formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 .Chemical Reactions Analysis

The related compound “tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The related compound “tert-Butyl carbamate” has a molecular weight of 117.15 . It is a solid with a melting point of 105-108 °C (lit.) . The SMILES string for this compound is CC©©OC(N)=O .科学研究应用

合成与结构分析

该化合物是各种生物活性化合物合成中的关键中间体。例如,它参与奥美替尼(AZD9291)的合成,奥美替尼是一种治疗癌症的重要药物。为该中间体建立的快速合成方法展示了具有高总产率的优化程序,表明其在药品制造工艺中的重要性 (Zhao et al., 2017)。

分子结构和氢键

该化合物表现出有趣的分子结构,例如通过氢键形成晶体。例如,叔丁基(2S)-2-(丙-2-炔-1-基氨基羰基)吡咯烷-1-羧酸酯的结构分析揭示了氨基甲酸酯和酰胺基团的取向,导致各向异性柱并排堆积,主要通过 CH···O=C 相互作用 (Baillargeon et al., 2014)。这突出了此类中间体在理解分子相互作用和设计具有特定性质的材料中的作用。

抗炎应用

已合成与叔丁基 N-[[(2S,4S)-4-(甲氧基甲基)吡咯烷-2-基]甲基]氨基甲酸酯在结构上相关的化合物,并将其评估为抗炎和镇痛剂。这些研究表明衍生物的潜在治疗应用,显示出与常规药物相当或更好的安全性 (Ikuta et al., 1987)。

作用机制

Target of Action

It is known to be an intermediate in the synthesis of velpatasvir , a potent antiviral agent used in the treatment of Hepatitis C . Velpatasvir is a NS5A inhibitor , suggesting that this compound may also interact with the NS5A protein or related targets.

Mode of Action

As an intermediate in the synthesis of Velpatasvir , it may contribute to the overall inhibitory effect on the NS5A protein, a critical component for viral replication in Hepatitis C .

Biochemical Pathways

The compound likely participates in the biochemical pathways involved in the synthesis of Velpatasvir , a NS5A inhibitor. NS5A is a nonstructural protein that plays crucial roles in the replication of the Hepatitis C virus . By inhibiting NS5A, Velpatasvir prevents the virus from replicating and spreading .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic profile may be less relevant than that of the final drug product, velpatasvir .

Result of Action

As an intermediate in the synthesis of velpatasvir , its ultimate effect would be to contribute to the inhibition of the Hepatitis C virus replication .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity during the synthesis of velpatasvir .

属性

IUPAC Name |

tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10-5-9(6-13-10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULZZBXZXDVNBE-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

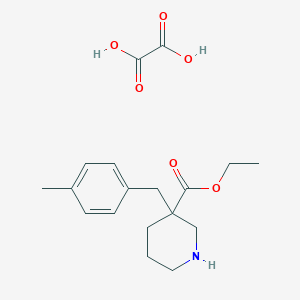

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

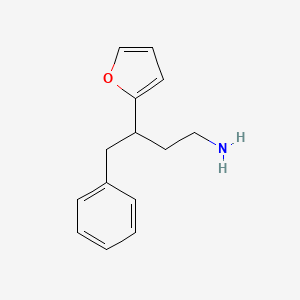

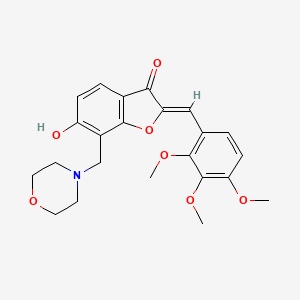

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

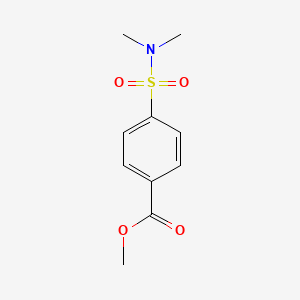

![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)

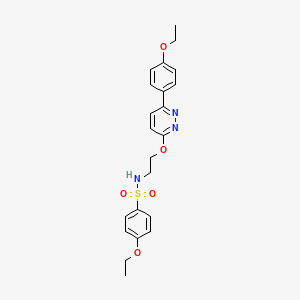

![2-(3,5-dimethylisoxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2801335.png)

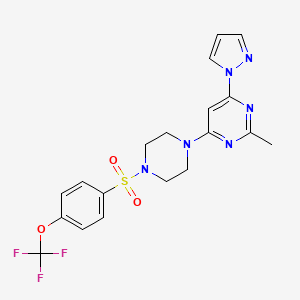

![3-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2801338.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)